molecular formula C18H14N2O3 B5104846 N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5104846
M. Wt: 306.3 g/mol
InChI Key: DNYHXIAXHZIAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as QD-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. QD-2 belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to inhibit angiogenesis, the formation of new blood vessels, which is a crucial step in tumor growth and metastasis. In neurological studies, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its ability to exhibit potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide research. One potential direction is to investigate the use of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a combination therapy with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and to identify its molecular targets. Furthermore, the development of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Finally, studies are needed to evaluate the safety and toxicity of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in vivo to determine its suitability for clinical use.
Conclusion:
In conclusion, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines and possess neuroprotective properties, making it a potential candidate for cancer therapy and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and to identify its molecular targets. Additionally, the development of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.

Synthesis Methods

N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxy-1,4-benzodioxin-2-carboxylic acid with 3-aminopyridine in the presence of a coupling agent. The resulting intermediate is then reduced to obtain N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. This synthesis method has been optimized to yield high purity and yield of N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Scientific Research Applications

N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, N-3-quinolinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to possess neuroprotective and anticonvulsant properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

N-quinolin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(17-11-22-15-7-3-4-8-16(15)23-17)20-13-9-12-5-1-2-6-14(12)19-10-13/h1-10,17H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYHXIAXHZIAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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